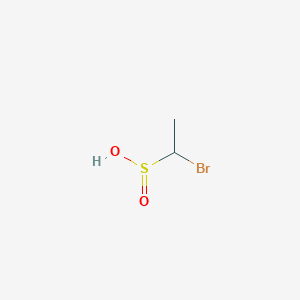![molecular formula C12H17NO3S B14483063 3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide CAS No. 65907-98-4](/img/structure/B14483063.png)
3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide is an organic compound that features both hydroxyl and sulfanyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide typically involves the reaction of a suitable precursor with 2-aminoethane-1-thiol and 2-aminoethan-1-ol. The reaction is carried out in toluene under reflux conditions with a Dean–Stark trap to remove water formed during the reaction . The structure of the synthesized compound is confirmed using NMR and mass spectrometry techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiolates or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups play a crucial role in its reactivity and interactions with biological molecules. The compound can act as a nucleophile, participating in various biochemical reactions and potentially inhibiting certain enzymes or pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiodiglycol: A diol with a sulfur atom replacing a methylene group, used as a solvent and antineoplastic agent.
3-[(2-Hydroxyethyl)sulfanyl]propanoic acid: A compound with similar functional groups, used in various chemical applications.
Uniqueness
3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide is unique due to its specific combination of hydroxyl and sulfanyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
65907-98-4 |
|---|---|
Molekularformel |
C12H17NO3S |
Molekulargewicht |
255.34 g/mol |
IUPAC-Name |
3-hydroxy-2-(2-hydroxyethylsulfanyl)-N-phenylbutanamide |
InChI |
InChI=1S/C12H17NO3S/c1-9(15)11(17-8-7-14)12(16)13-10-5-3-2-4-6-10/h2-6,9,11,14-15H,7-8H2,1H3,(H,13,16) |
InChI-Schlüssel |
JGWSPQSJGSCPCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(=O)NC1=CC=CC=C1)SCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




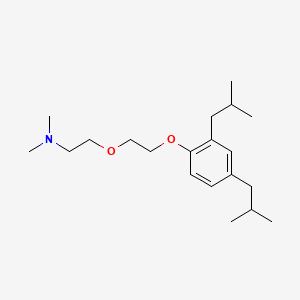
![3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile](/img/structure/B14482998.png)
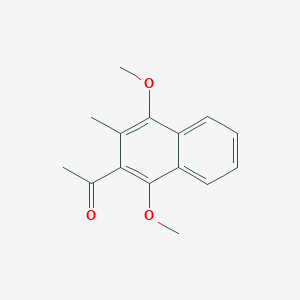
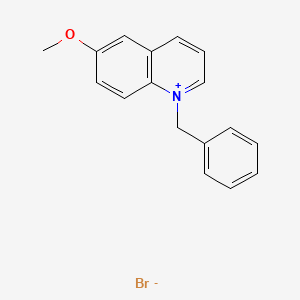
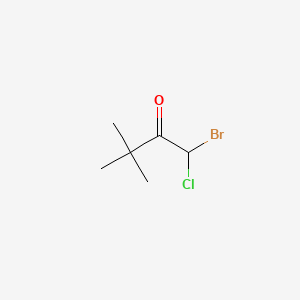


![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)
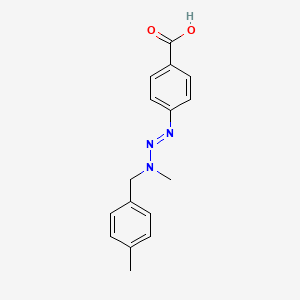
![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)
